molecular formula C13H18O3 B14461328 4,4,5,5-Tetramethyl-2-phenyl-1,3-dioxolan-2-ol CAS No. 71322-47-9

4,4,5,5-Tetramethyl-2-phenyl-1,3-dioxolan-2-ol

Cat. No.: B14461328
CAS No.: 71322-47-9
M. Wt: 222.28 g/mol
InChI Key: DETIKTOBIURZCD-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-phenyl-1,3-dioxolan-2-ol is an organic compound known for its unique structure and properties. It is a derivative of dioxolane, featuring a phenyl group and four methyl groups attached to the dioxolane ring. This compound is of interest in various fields of chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-phenyl-1,3-dioxolan-2-ol typically involves the reaction of pinacol with phenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium, which facilitates the formation of the dioxolane ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-phenyl-1,3-dioxolan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols .

Scientific Research Applications

4,4,5,5-Tetramethyl-2-phenyl-1,3-dioxolan-2-ol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-phenyl-1,3-dioxolan-2-ol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can influence biochemical pathways and result in various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Similar in structure but contains a boron atom instead of a phenyl group.

    Phenylboronic acid pinacol ester: Another related compound with a boronic ester functional group.

    Vinylboronic acid pinacol ester: Contains a vinyl group instead of a phenyl group.

Uniqueness

4,4,5,5-Tetramethyl-2-phenyl-1,3-dioxolan-2-ol is unique due to its specific combination of a phenyl group and a dioxolane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in organic synthesis and research .

Properties

CAS No.

71322-47-9

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-phenyl-1,3-dioxolan-2-ol

InChI

InChI=1S/C13H18O3/c1-11(2)12(3,4)16-13(14,15-11)10-8-6-5-7-9-10/h5-9,14H,1-4H3

InChI Key

DETIKTOBIURZCD-UHFFFAOYSA-N

Canonical SMILES

CC1(C(OC(O1)(C2=CC=CC=C2)O)(C)C)C

Origin of Product

United States

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